Methyl 6-bromo-5-hydroxy-2-methylnicotinate
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Overview
Description
Methyl 6-bromo-5-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-hydroxy-2-methylnicotinate typically involves the bromination of 2-methylnicotinic acid followed by esterification. One common method includes:
Bromination: 2-methylnicotinic acid is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Hydroxylation: The brominated product is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a similar reagent.
Esterification: Finally, the hydroxylated product is esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 6-bromo-5-oxo-2-methylnicotinate.
Reduction: Formation of 5-hydroxy-2-methylnicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-5-hydroxy-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may act by:
Inhibiting enzymes: Binding to active sites of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can lead to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 5-bromo-2-hydroxy-6-methylnicotinate: Similar structure but with different positioning of the hydroxyl and methyl groups.
Uniqueness
Methyl 6-bromo-5-hydroxy-2-methylnicotinate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups in specific positions allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 6-bromo-5-hydroxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-6(11)7(9)10-4/h3,11H,1-2H3 |
InChI Key |
UAWBVBMPAWPMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)O)Br |
Origin of Product |
United States |
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